2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid

Description

BenchChem offers high-quality 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAZLVRLLIGVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid: Structure, Nomenclature, and Synthetic Strategy

This document provides a comprehensive technical overview of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. We will dissect its molecular architecture, establish its formal nomenclature, and detail a robust, chemically sound synthetic pathway, contextualizing its relevance within modern pharmaceutical research.

Part 1: Molecular Identity and Physicochemical Properties

The precise arrangement of functional groups in an organic molecule dictates its reactivity and potential applications. 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is a multi-functionalized aromatic compound built upon a benzoic acid core.

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid .[1] This name is systematically derived by identifying the principal functional group and the positions of its substituents:

-

Principal Group : The carboxylic acid (-COOH) attached to the benzene ring establishes the parent name, benzoic acid . The carbon atom of the carboxylic acid group is designated as position #1 of the ring.

-

Substituents :

-

A fluoro group (-F) is located at position 2 of the ring.

-

A sulfonyl group (-SO2-) is at position 5. This sulfonyl group is further substituted with a morpholin-4-yl group, indicating that the nitrogen atom (position 4) of the morpholine ring is attached to the sulfur atom.

-

The resulting structure is:

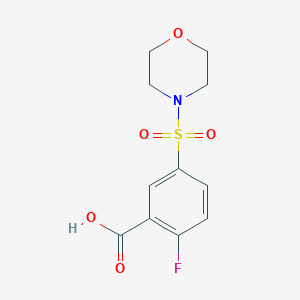

Figure 1: 2D Chemical Structure of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid.

Core Physicochemical Data

A summary of the key computed and reported properties for this molecule is provided below. These parameters are critical for planning reactions, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₅S | [1] |

| Molecular Weight | 289.28 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)C(=O)O)F | |

| Appearance | Typically a white to off-white solid |

Part 2: Strategic Importance in Medicinal Chemistry

The molecular design of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is not arbitrary; each functional group is strategically placed to serve specific roles, making it a valuable building block in the synthesis of complex drug candidates. The presence of similar structural motifs in advanced intermediates, such as those used for creating potent PARP inhibitors for cancer therapy, underscores the utility of this chemical scaffold.[2]

-

The Fluoroaromatic Core : The fluorine atom at the 2-position significantly influences the electronic properties of the benzoic acid. It is a bioisostere for a hydrogen atom but introduces high electronegativity. This can enhance binding affinity to target proteins, and more critically, it can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile (e.g., half-life) of a potential drug.

-

The Benzoic Acid Handle : The carboxylic acid group is a versatile functional handle. It readily participates in amide bond formation, a cornerstone of medicinal chemistry, allowing for the facile coupling of this scaffold to other molecular fragments.[3]

-

The Morpholine Moiety : The morpholine group is frequently incorporated into drug candidates to enhance aqueous solubility and improve overall absorption, distribution, metabolism, and excretion (ADME) properties. Its presence can mitigate the hydrophobicity of a larger molecule, which is often a critical step in developing a viable oral therapeutic.

-

The Sulfonamide Linker : The sulfonamide group is a chemically stable and metabolically robust linker. It is not merely a spacer; its geometry and hydrogen-bonding capabilities (the oxygen atoms are strong hydrogen bond acceptors) allow it to act as a key pharmacophoric element, often mimicking phosphate groups or engaging in critical interactions within a protein's active site.

Part 3: A Validated Synthetic Workflow

The synthesis of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid can be logically achieved via a two-step process starting from commercially available 2-fluorobenzoic acid. This pathway relies on well-established and high-yielding chemical transformations.

Logical Synthesis Pathway Diagram

The diagram below illustrates the proposed workflow, from starting material to the final product, highlighting the key reagents and intermediate.

Caption: A two-step synthesis workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of 2-Fluoro-5-(chlorosulfonyl)benzoic acid Intermediate

This initial step involves an electrophilic aromatic substitution reaction. The carboxylic acid and fluorine on the starting material are ortho-, para-directing groups. The steric hindrance at the 6-position and the electronic activation favor substitution at the 5-position.

-

Rationale : Chlorosulfonic acid serves as the powerful electrophile required to sulfonylate the electron-rich aromatic ring of 2-fluorobenzoic acid.[4] The reaction proceeds by attacking the sulfur atom of chlorosulfonic acid, followed by the loss of a proton to restore aromaticity.

-

Protocol :

-

In a fume hood, carefully add 2-fluorobenzoic acid (1.0 equivalent) in portions to an ice-cooled, stirred vessel containing an excess of chlorosulfonic acid (approx. 5.0 equivalents).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by pouring the mixture onto crushed ice. The product will precipitate as a solid.

-

Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under a vacuum. This yields the intermediate, 2-fluoro-5-(chlorosulfonyl)benzoic acid.[4]

-

Step 2: Synthesis of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid

The second step is a classic nucleophilic substitution to form the sulfonamide linkage. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen of morpholine.

-

Rationale : Morpholine acts as a nucleophile, and a slight excess (or the addition of a non-nucleophilic base like triethylamine) is used to neutralize the HCl byproduct generated during the reaction, driving the reaction to completion.

-

Protocol :

-

Dissolve the 2-fluoro-5-(chlorosulfonyl)benzoic acid intermediate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Slowly add a solution of morpholine (2.2 equivalents) in the same solvent. The first equivalent acts as the nucleophile, and the second acts as a base to scavenge HCl.

-

Allow the reaction to stir and warm to room temperature for several hours or until completion is confirmed by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture with a dilute aqueous acid (e.g., 1N HCl) to protonate the carboxylate and any excess morpholine.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by recrystallization or column chromatography to obtain the final, high-purity 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid.

-

Conclusion

2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is a strategically designed chemical building block with significant potential in the field of drug discovery. Its constituent functional groups provide a unique combination of reactivity, metabolic stability, and desirable physicochemical properties. The robust and scalable two-step synthesis outlined in this guide provides a clear pathway for researchers to access this valuable intermediate for incorporation into complex molecular targets, particularly in the development of novel therapeutics.

References

-

PrepChem.com. Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid. [Link]

-

PubChem. 2-Fluoro-5-(fluorosulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. [Link]

-

Amei Bio. 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid. [Link]

-

Greatcell Solar Materials. 2-Fluoro-5-methylbenzoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid (CAS 763114-26-7). [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid, a fluorinated aromatic carboxylic acid containing a morpholine-sulfonyl moiety. While direct historical accounts of its discovery are not extensively documented in publicly accessible literature, its synthesis and potential utility can be inferred from established chemical principles and the well-documented roles of its constituent functional groups in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and prospective applications.

Introduction: The Scientific Rationale

The unique combination of a benzoic acid, a fluoro group, and a morpholino-sulfonyl substituent in 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid suggests its potential as a valuable building block in the synthesis of novel bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the morpholine group is known to improve pharmacokinetic properties such as solubility and bioavailability.[1][2] The sulfonamide linkage is a key feature in a wide array of therapeutic agents, exhibiting diverse biological activities.[3][4][5]

Retrosynthetic Analysis and Proposed Synthesis

A logical retrosynthetic pathway for 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid points to three key starting materials: 2-fluorobenzoic acid, a chlorosulfonating agent, and morpholine. The proposed synthetic route involves two primary transformations: the chlorosulfonation of 2-fluorobenzoic acid followed by the amidation of the resulting sulfonyl chloride with morpholine.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

2.1.1. 2-Fluorobenzoic Acid

2-Fluorobenzoic acid can be synthesized through various established methods. One common approach is the diazotization of anthranilic acid followed by a Schiemann reaction.[6] Alternatively, the oxidation of o-fluorobenzaldehyde offers another viable route.[7]

2.1.2. Morpholine

Industrially, morpholine is often produced via the dehydration of diethanolamine with sulfuric acid.[8] Other methods include the reaction of diethylene glycol with ammonia under high temperature and pressure.[8]

Proposed Synthesis of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid

The proposed synthesis involves a two-step process starting from 2-fluorobenzoic acid.

Step 1: Chlorosulfonation of 2-Fluorobenzoic Acid

The introduction of a chlorosulfonyl group onto the aromatic ring is a critical step. This is typically achieved by reacting 2-fluorobenzoic acid with chlorosulfonic acid.[9][10] The reaction is generally carried out at elevated temperatures.

Step 2: Amidation with Morpholine

The resulting 2-fluoro-5-(chlorosulfonyl)benzoic acid is then reacted with morpholine to form the desired sulfonamide. This reaction is a standard procedure for the synthesis of sulfonamides from sulfonyl chlorides and amines.[11][12]

Caption: Proposed synthetic workflow.

Physicochemical Properties and Characterization

The expected physicochemical properties of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid are summarized in the table below. These are predicted values based on its chemical structure and can be confirmed through experimental analysis.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂FNO₅S |

| Molecular Weight | 289.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a high-melting solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |

| pKa | Estimated to have two pKa values, one for the carboxylic acid and a much higher one for the protonated morpholine nitrogen |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, showing characteristic peaks for the aromatic protons, the morpholine protons, and the carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carboxylic acid C=O and O-H stretches, and the S=O stretches of the sulfonamide.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Potential Biological Significance and Applications

While specific biological data for 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is scarce, the individual components of the molecule suggest several potential areas of application in drug discovery.

-

Aryl Sulfonamides: This class of compounds is known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[13][14] They are also known to act as inhibitors of various enzymes, such as carbonic anhydrases.[3]

-

Morpholine-Containing Compounds: The morpholine moiety is a common feature in many approved drugs, often incorporated to improve pharmacokinetic properties.[15][16][17] It can enhance water solubility, reduce toxicity, and improve metabolic stability.[1][2]

-

Fluorinated Aromatics: The introduction of a fluorine atom can significantly impact a molecule's biological activity by altering its electronic properties, lipophilicity, and metabolic profile.

Given these characteristics, 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid could serve as a key intermediate in the synthesis of novel therapeutic agents targeting a variety of diseases.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis.

Protocol for the Synthesis of 2-Fluoro-5-(chlorosulfonyl)benzoic acid

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases.

-

Reagents: Carefully add 2-fluorobenzoic acid to an excess of chlorosulfonic acid in the flask.

-

Reaction: Heat the mixture gently with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Isolation: The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Protocol for the Synthesis of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 2-fluoro-5-(chlorosulfonyl)benzoic acid in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Reagents: Cool the solution in an ice bath and add a solution of morpholine and a base (e.g., triethylamine or pyridine) in the same solvent dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC.

-

Work-up: Quench the reaction with water and acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Conclusion and Future Directions

2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid represents a promising, yet underexplored, chemical entity with significant potential as a building block in the development of new pharmaceuticals. Its synthesis is achievable through well-established synthetic methodologies. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. The insights provided in this guide aim to serve as a foundational resource for researchers embarking on the exploration of this and related molecular scaffolds.

References

- Bode, J. W. A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines. Org. Lett., 2017, 19, 4696-4699.

- Wolfe, J. P., et al. A New Strategy for the Synthesis of Substituted Morpholines. J. Org. Chem., 2007, 72(2), 645-648.

-

Wikipedia. Morpholine. Available from: [Link]

- Ortiz, K. G., et al. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Org. Process Res. Dev., 2024.

- Di Fiore, A., et al. Flow Synthesis and Biological Activity of Aryl Sulfonamides as Selective Carbonic Anhydrase IX and XII Inhibitors. Bioorg. Med. Chem. Lett., 2014, 24(15), 3468-3472.

-

Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Available from: [Link]

-

ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

- Sun, S., et al. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. Bioorg. Med. Chem. Lett., 2021, 45, 128133.

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

-

National Institutes of Health. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Available from: [Link]

-

ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

-

International Scientific Organization. Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Available from: [Link]

-

Science of Synthesis. Product Class 11: Amido Derivatives of Sulfurous Acid. Available from: [Link]

-

Pharmascholars. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available from: [Link]

-

Indian Journal of Pharmaceutical Sciences. Biological Activities of Sulfonamides. Available from: [Link]

-

ResearchGate. Early investigations using morpholine-4-sulfonyl chloride A as the starting material. Available from: [Link]

- Google Patents. Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.

-

HDH Chemicals. 4-(chlorosulfonyl)-2-fluorobenzoic acid, min 97%, 1 gram. Available from: [Link]

-

Columbia University. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

-

ResearchGate. Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Available from: [Link]

- Google Patents. Sulfonamido-benzoic acid derivatives.

-

PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Available from: [Link]

- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- Google Patents. Preparation of 2,4,5-trifluo-benzoic acid.

- Google Patents. Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Flow synthesis and biological activity of aryl sulfonamides as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openaccesspub.org [openaccesspub.org]

- 6. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Morpholine - Wikipedia [en.wikipedia.org]

- 9. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]

- 10. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US4244871A - Sulfonamido-benzoic acid derivatives - Google Patents [patents.google.com]

- 13. iscientific.org [iscientific.org]

- 14. ijpsonline.com [ijpsonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid, a versatile building block for researchers, scientists, and drug development professionals. This document delves into its synthesis, chemical properties, and potential applications, offering field-proven insights grounded in established chemical principles and contemporary medicinal chemistry.

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is a trifunctional organic compound featuring a carboxylic acid, a sulfonyl morpholine moiety, and a fluorine atom attached to a benzene ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. The sulfonamide linkage provides a stable and synthetically accessible connection point, while the fluorine atom can modulate the electronic properties and lipophilicity of the molecule, often leading to improved pharmacokinetic profiles and target-binding affinities. This guide will explore the synthesis and potential of this important chemical entity.

Synthesis of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid

The synthesis of the title compound is most efficiently achieved through a two-step process starting from the readily available 2-fluorobenzoic acid. The overall synthetic pathway involves an electrophilic sulfonation followed by a nucleophilic substitution.

A Technical Guide to the Theoretical Mechanism of Action for 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic Acid Derivatives as Novel Matrix Metalloproteinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the theoretical mechanism of action for a novel class of compounds, 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid derivatives, as potent and selective inhibitors of Matrix Metalloproteinases (MMPs). Based on established principles of medicinal chemistry and the known structure-activity relationships of MMP inhibitors, this document proposes a detailed model of interaction between these derivatives and the MMP active site. We will explore the specific roles of the core structural motifs—the benzoic acid, the sulfonamide linker, the morpholine ring, and the fluoro substituent—in achieving high-affinity binding and conferring selectivity. Furthermore, this guide provides comprehensive, step-by-step protocols for the experimental validation of this theoretical framework, from initial enzyme inhibition assays to cellular and biophysical characterization.

Introduction: The Rationale for Targeting Matrix Metalloproteinases

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMPs, particularly their overexpression, is implicated in a wide array of pathologies, including cancer metastasis, arthritis, cardiovascular diseases, and fibrosis.[2][3][4][5] This makes MMPs significant therapeutic targets.

The development of MMP inhibitors has been a long-standing goal in drug discovery.[6] Early generations of broad-spectrum MMP inhibitors, such as batimastat and marimastat, showed promise but ultimately failed in clinical trials due to poor bioavailability and significant side effects, primarily musculoskeletal syndrome (MSS).[7][8] These setbacks highlighted the critical need for highly selective inhibitors that can differentiate between the various MMP subtypes, thereby minimizing off-target effects.

The 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid scaffold represents a promising starting point for the design of a new generation of selective MMP inhibitors. This guide will lay out the theoretical basis for their mechanism of action, providing a roadmap for their development and validation.

The Molecular Architecture of Inhibition: A Structure-Based Hypothesis

The inhibitory potential of the 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid scaffold is rooted in the synergistic contributions of its constituent chemical moieties. We hypothesize a competitive, active-site-directed mechanism of inhibition.

The Zinc-Binding Group: Benzoic Acid

The catalytic activity of MMPs is dependent on a zinc ion (Zn²⁺) located at the bottom of the active site cleft.[7] This ion is essential for polarizing the scissile peptide bond of the substrate. A key strategy in MMP inhibitor design is to incorporate a zinc-binding group (ZBG) that can chelate this catalytic zinc, thereby blocking substrate access.[9] While hydroxamic acids have been the most potent and widely used ZBGs, their use has been associated with poor selectivity and potential toxicity.[3]

The benzoic acid moiety in our scaffold is proposed to act as a potent ZBG. The carboxylate group can coordinate with the active site zinc in a bidentate fashion, mimicking the interaction of the substrate's peptide backbone. This interaction is expected to be a primary driver of the inhibitor's potency.

The Sulfonamide Linker: Hydrogen Bonding and S1' Pocket Interaction

The sulfonamide group is a versatile functional group in medicinal chemistry, known for its ability to form strong hydrogen bonds and to orient substituents into specific binding pockets.[1][10][11] In the context of MMP inhibition, the sulfonamide linker in our scaffold is hypothesized to serve two critical functions:

-

Hydrogen Bonding: The sulfonamide's oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively, forming key interactions with the enzyme's backbone.[1][11] These interactions help to anchor the inhibitor in the active site and contribute to its binding affinity.[10]

-

S1' Pocket Orientation: The sulfonamide group plays a crucial role in directing the morpholine ring into the S1' pocket of the MMP active site.[1][10][11] The S1' pocket is a deep, hydrophobic pocket that is a major determinant of substrate and inhibitor selectivity among the different MMP subtypes.[12] The specific geometry and conformational preferences of the sulfonamide linker are critical for optimal positioning of the morpholine moiety within this pocket.[1]

The Morpholine Ring: Exploiting the S1' Specificity Pocket

The morpholine ring is a bulky, heterocyclic moiety that is well-suited to occupy the S1' pocket. Its size, shape, and polarity can be fine-tuned to achieve selectivity for specific MMPs. For instance, the S1' pocket of MMP-13 (collagenase-3) is larger and more accommodating than that of MMP-1 (collagenase-1), allowing for the design of inhibitors with larger P1' substituents that are selective for MMP-13. The morpholine ring, with its potential for various substitutions, offers a versatile platform for exploring and optimizing these interactions.

The Fluoro Substituent: Enhancing Binding Affinity and Metabolic Stability

The introduction of a fluorine atom at the 2-position of the benzoic acid ring is a strategic modification intended to enhance the compound's pharmacological properties. Fluorine is a small, highly electronegative atom that can significantly alter the electronic and conformational properties of a molecule.[13] In this context, the 2-fluoro substituent is hypothesized to:

-

Increase Acidity: The electron-withdrawing nature of the fluorine atom will increase the acidity of the benzoic acid's carboxylic proton, leading to a stronger interaction with the catalytic zinc ion.

-

Improve Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

-

Enhance Binding Affinity: The fluorine atom may engage in favorable orthogonal multipolar interactions with the protein backbone, further stabilizing the enzyme-inhibitor complex.

Visualizing the Mechanism: A Proposed Signaling Pathway

The inhibition of MMPs by these derivatives is expected to have significant downstream effects on cellular signaling pathways. MMPs are not merely ECM-degrading enzymes; they are also key signaling molecules that regulate a variety of cellular processes, including inflammation, angiogenesis, and apoptosis.[14][15] By blocking MMP activity, these inhibitors can modulate these pathways.

Caption: Proposed signaling pathway modulation by MMP inhibition.

Experimental Validation: A Step-by-Step Guide

The theoretical mechanism of action outlined above must be rigorously tested through a series of well-designed experiments. The following protocols provide a comprehensive framework for the characterization of these novel MMP inhibitors.

Primary Screening: In Vitro Enzyme Inhibition Assays

The initial step in validating the inhibitory activity of the synthesized derivatives is to perform in vitro enzyme inhibition assays against a panel of recombinant human MMPs.

Protocol: Fluorogenic Peptide Substrate Assay

-

Reagents and Materials:

-

Recombinant human MMPs (e.g., MMP-1, -2, -9, -13)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Test compounds (dissolved in DMSO)

-

Reference inhibitor (e.g., GM6001)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.

-

Add 50 µL of the diluted compounds to the wells of the microplate.

-

Add 25 µL of the appropriate MMP enzyme solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

-

Immediately begin monitoring the increase in fluorescence (e.g., λex = 328 nm, λem = 393 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Data Presentation: Quantitative Analysis of Inhibitory Potency

The results from the primary screening should be summarized in a clear and concise table to facilitate comparison of the inhibitory potencies and selectivities of the different derivatives.

| Compound ID | MMP-1 IC₅₀ (nM) | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) | MMP-13 IC₅₀ (nM) | Selectivity (MMP-1/MMP-13) |

| Lead-001 | 150.2 | 75.8 | 50.1 | 5.2 | 28.9 |

| Lead-002 | 250.5 | 120.3 | 95.6 | 8.9 | 28.1 |

| GM6001 | 1.2 | 0.5 | 0.4 | 0.6 | 2.0 |

Mechanism of Inhibition Studies: Elucidating the Binding Mode

To confirm the proposed competitive mechanism of inhibition, enzyme kinetic studies should be performed.

Protocol: Michaelis-Menten Kinetics and Lineweaver-Burk Analysis

-

Procedure:

-

Perform the fluorogenic peptide substrate assay as described above, but with varying concentrations of both the substrate and a selected lead inhibitor.

-

Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

-

Plot the reaction rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values in the presence and absence of the inhibitor.

-

Generate a Lineweaver-Burk plot (1/V versus 1/[S]) to visualize the mechanism of inhibition. For a competitive inhibitor, the lines will intersect on the y-axis.

-

Biophysical Characterization: Direct Binding Assays

To further validate the direct interaction between the inhibitors and the target MMPs, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed.

Protocol: Surface Plasmon Resonance (SPR)

-

Procedure:

-

Immobilize the target MMP on a sensor chip.

-

Flow a series of concentrations of the test compound over the chip surface.

-

Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound inhibitor.

-

Analyze the sensorgrams to determine the association (kₐ) and dissociation (kₑ) rate constants.

-

Calculate the equilibrium dissociation constant (Kₔ) from the ratio of kₑ/kₐ.

-

Cellular Assays: Assessing Functional Activity

The efficacy of the lead compounds should be evaluated in a cellular context to assess their ability to inhibit MMP activity in a more physiologically relevant environment.

Protocol: Gelatin Zymography

-

Procedure:

-

Culture a relevant cell line (e.g., HT1080 fibrosarcoma cells, which secrete high levels of MMP-2 and MMP-9).

-

Treat the cells with varying concentrations of the test compounds.

-

Collect the conditioned media and concentrate the proteins.

-

Separate the proteins by non-reducing SDS-PAGE on a gel containing gelatin.

-

Incubate the gel in a developing buffer to allow for MMP-mediated gelatin degradation.

-

Stain the gel with Coomassie Brilliant Blue.

-

Areas of gelatin degradation will appear as clear bands against a blue background.

-

Quantify the band intensities to determine the extent of MMP inhibition.

-

Workflow Visualization: From Hypothesis to Validation

The experimental workflow for the characterization of these novel MMP inhibitors can be visualized as a logical progression from initial screening to in-depth mechanistic studies.

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]

- 3. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Mechanisms to inhibit matrix metalloproteinase activity: where are we in the development of clinically relevant inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matrix metalloproteinase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Matrix metalloproteinase inhibitors: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medt.com.es [medt.com.es]

- 15. The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Utility of a Modern Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The introduction of specific moieties, such as fluorine atoms and sulfonyl groups, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid emerges as a compound of significant interest, embodying a trifecta of desirable functionalities: a carboxylic acid for derivatization, a fluoro group for metabolic stability and binding interactions, and a morpholinylsulfonyl group to enhance solubility and provide a key vector for molecular recognition. This guide provides a comprehensive overview of this important chemical entity, from its fundamental properties to its synthesis and potential applications.

Part 1: Core Molecular Attributes

A precise understanding of a molecule's fundamental characteristics is the foundation of its application in research and development.

Chemical Identity and Properties

The foundational data for 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is summarized in the table below. These values are critical for experimental design, from calculating molar equivalents in a reaction to predicting its behavior in various analytical methods.

| Property | Value | Source |

| Chemical Name | 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid | - |

| CAS Number | 326609-39-6 | [1] |

| Molecular Formula | C₁₁H₁₂FNO₅S | [1] |

| Molecular Weight | 289.28 g/mol | [1] |

| Canonical SMILES | C1COCC1N(S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)C1 | - |

Structural Elucidation

The structure of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid combines the rigidity of a substituted benzene ring with the conformational flexibility of the morpholine moiety.

Caption: 2D structure of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid.

Part 2: Synthesis and Mechanistic Insights

The construction of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is a logical, multi-step process that leverages established reactions in organic chemistry. The most plausible and industrially scalable approach involves a two-step sequence starting from readily available 2-fluorobenzoic acid.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into two primary transformations:

-

Electrophilic Sulfonylation: Introduction of a chlorosulfonyl group onto the aromatic ring.

-

Nucleophilic Substitution: Displacement of the chloride on the sulfonyl group with morpholine.

Sources

A Technical Guide to Unlocking the Therapeutic Potential of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid

Abstract

This guide provides a comprehensive framework for investigating the therapeutic potential of the novel chemical entity, 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid. By dissecting its core structural motifs—a fluorinated benzoic acid, an aryl sulfonamide, and a morpholine ring—we propose a rational, multi-pronged research strategy. This document outlines detailed experimental workflows, from initial physicochemical characterization to targeted in vitro biological assays, designed to probe its potential as an anticancer, anti-inflammatory, or carbonic anhydrase-inhibiting agent. Each proposed research avenue is grounded in established medicinal chemistry principles and supported by detailed, actionable protocols to guide researchers in drug discovery and development.

Introduction: A Structural Rationale for Investigation

2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is a unique small molecule that combines several pharmacologically significant moieties. While specific research on this compound is not extensively documented, a detailed analysis of its structure provides a strong rationale for its investigation as a potential therapeutic agent.

-

Aryl Sulfonamide Core: The sulfonamide group is a cornerstone of modern medicine, present in a wide array of drugs including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][2] This functional group is known to engage in critical hydrogen bonding interactions with various enzymatic targets.[3] Structurally novel sulfonamide derivatives have shown significant antitumor activity through diverse mechanisms such as cell cycle arrest, angiogenesis inhibition, and disruption of microtubule assembly.[4][5]

-

Fluorobenzoic Acid Moiety: The inclusion of a fluorine atom on the benzoic acid ring can profoundly influence the molecule's physicochemical properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6][7] The carboxylic acid group itself provides a key interaction point and can act as a bioisostere for other functional groups.[3]

-

Morpholine Ring: The morpholine heterocycle is considered a "privileged structure" in drug design.[8] Its presence often improves pharmacokinetic properties, such as aqueous solubility and metabolic profile, and can enhance potency through favorable interactions with biological targets.[9][10] In the context of CNS drug discovery, morpholine can also improve permeability across the blood-brain barrier.[11]

Collectively, these features suggest that 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is a promising candidate for screening against a range of biological targets. This guide proposes three primary, high-potential research avenues: Oncology, Anti-Inflammatory, and Carbonic Anhydrase Inhibition.

Foundational Stage: Physicochemical and ADME Profiling

Before embarking on biological screening, it is imperative to establish a baseline understanding of the compound's drug-like properties. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing provides critical data to de-risk the molecule and guide future optimization.[12][13]

Key Physicochemical & ADME Parameters

A standard panel of in vitro ADME assays should be conducted to profile the compound.[14][15]

| Parameter | Assay | Rationale & Significance |

| Solubility | Kinetic & Thermodynamic Solubility Assays | Determines the maximum concentration of the compound in solution, which is critical for assay performance and predicting oral absorption.[16] |

| Lipophilicity | LogD7.4 (Shake-flask or HPLC method) | Measures the compound's distribution between an organic and aqueous phase at physiological pH. Affects permeability, metabolism, and promiscuity.[16] |

| Metabolic Stability | Liver Microsomal Stability Assay | Assesses the rate of metabolism by key drug-metabolizing enzymes (Cytochrome P450s). Predicts in vivo clearance.[12][16] |

| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Determines the fraction of the compound bound to plasma proteins. Only the unbound fraction is pharmacologically active.[16] |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Evaluates passive diffusion across a lipid membrane, providing an early indication of cell permeability and potential oral absorption.[13] |

| CYP Inhibition | Cytochrome P450 Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | Screens for potential drug-drug interactions by assessing the compound's ability to inhibit major CYP450 isoforms.[12] |

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a standardized method for assessing the metabolic stability of the test compound.

Objective: To determine the intrinsic clearance rate of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid in human liver microsomes.

Materials:

-

Test compound stock solution (10 mM in DMSO)

-

Human Liver Microsomes (HLM), pooled

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Positive control compound (e.g., Verapamil, high clearance)

-

Acetonitrile with internal standard (for quenching and analysis)

-

96-well incubation plate, LC-MS/MS system

Procedure:

-

Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare working solutions.

-

Incubation Setup: In a 96-well plate, add phosphate buffer. Add HLM to a final concentration of 0.5 mg/mL.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiation: Add the test compound to a final concentration of 1 µM. To initiate the metabolic reaction, add the NADPH regenerating system.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

-

Sample Processing: Centrifuge the quenched plate to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.

Research Avenue 1: Oncology

The aryl sulfonamide scaffold is a well-established pharmacophore in oncology.[1] These compounds can exert their anticancer effects through various mechanisms, including inhibition of carbonic anhydrases, disruption of the cell cycle, and modulation of receptor tyrosine kinases.[4][17]

Scientific Rationale

Many sulfonamide derivatives have demonstrated potent anticancer activity.[5] For instance, some act as inhibitors of tumor-associated carbonic anhydrase isoforms like CA IX and XII, which are involved in pH regulation and tumor survival.[18][19] Others function as inhibitors of VEGFR-2, a key receptor in tumor angiogenesis.[3] The structure of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid warrants investigation into these and other anticancer mechanisms.

Experimental Workflow: From Broad Screening to Mechanism of Action

A tiered approach is recommended to efficiently evaluate the compound's anticancer potential.

Caption: Tiered workflow for evaluating anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol outlines a standard method for determining the IC50 value of the compound in selected cancer cell lines.

Objective: To quantify the concentration-dependent cytotoxic/cytostatic effect of the test compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[20]

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well clear flat-bottom plates

-

Test compound, serially diluted

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[21]

-

Compound Treatment: Prepare 2-fold or 3-fold serial dilutions of the test compound in culture medium. Add the diluted compound to the wells in triplicate or quadruplicate. Include vehicle-only (e.g., 0.1% DMSO) controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Add MTS reagent (or MTT followed by solubilization solution) to each well according to the manufacturer's instructions.

-

Data Acquisition: Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Research Avenue 2: Anti-Inflammatory Activity

Certain sulfonamides, such as celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[22] The structural features of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid are consistent with those found in some COX inhibitors and other anti-inflammatory agents.[23][24]

Scientific Rationale

The sulfonamide moiety can play a crucial role in binding to the active site of enzymes involved in inflammatory pathways.[25] The ability of some sulfonamide-related drugs to reduce the bioavailability of neutrophil-derived hypochlorous acid (HOCl) further highlights their potential to control tissue injury during inflammation.[23] Given these precedents, screening for anti-inflammatory activity is a logical step.

Experimental Workflow: Screening for COX Inhibition and Cellular Effects

This workflow focuses on identifying direct enzyme inhibition and confirming activity in a cellular context.

Caption: A streamlined workflow for anti-inflammatory screening.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol describes a common method for screening compounds for COX-2 inhibitory activity.[26]

Objective: To determine the ability of the test compound to inhibit the enzymatic activity of human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme[27]

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

Heme cofactor

-

Arachidonic Acid (substrate)

-

Positive control inhibitor (e.g., Celecoxib)[26]

-

Test compound

-

96-well black opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.[28] Thaw the COX-2 enzyme on ice.

-

Assay Setup: To the appropriate wells, add COX Assay Buffer.

-

Controls and Samples:

-

Enzyme Control: Add vehicle (e.g., DMSO).

-

Inhibitor Control: Add a known concentration of Celecoxib.

-

Test Sample: Add the test compound at various concentrations.

-

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.

-

Pre-incubation: Add the probe and heme. Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[27]

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Kinetic Measurement: Immediately begin reading the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[28]

-

Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for the test compound relative to the enzyme control. Plot percent inhibition versus compound concentration to determine the IC50 value.

Research Avenue 3: Carbonic Anhydrase Inhibition

Aromatic and heterocyclic sulfonamides are the archetypal inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[18] CA inhibitors are used to treat glaucoma, epilepsy, and certain types of cancer.[29][30]

Scientific Rationale

The primary sulfonamide group (-SO2NH2) is the classical zinc-binding group for CA inhibition. While the target compound possesses a secondary sulfonamide, the broader class of aryl sulfonamides has been extensively explored for CA inhibition, including selective inhibition of tumor-associated isoforms CA IX and XII.[19][31] Given the prevalence of the sulfonamide moiety in clinically used CA inhibitors like acetazolamide and dorzolamide, evaluating 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid against a panel of CA isoforms is a highly justified research direction.[32]

Experimental Workflow: Isoform Profiling

A direct screening approach against key CA isoforms is most efficient.

Caption: Workflow for carbonic anhydrase inhibition profiling.

A detailed protocol for carbonic anhydrase inhibition assays, typically involving a stopped-flow spectrophotometer to measure the kinetics of CO2 hydration, is highly specialized and should be conducted by laboratories with specific expertise in this area.

Conclusion and Future Directions

2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid represents a promising, yet unexplored, chemical entity. Its structure, which marries three pharmacologically validated motifs, provides a compelling basis for a systematic investigation into its therapeutic potential. The experimental frameworks outlined in this guide offer a clear, logical, and technically grounded pathway for researchers.

Initial findings from these proposed studies will be critical. Positive results in any of the primary screening assays—be it selective cancer cell cytotoxicity, COX-2 inhibition, or potent carbonic anhydrase inhibition—will pave the way for a dedicated lead optimization program. Subsequent efforts would focus on synthesizing analogs to establish a structure-activity relationship (SAR), aiming to enhance potency, selectivity, and overall drug-like properties, ultimately advancing a novel candidate toward preclinical development.

References

-

Dallegri, F., Ottonello, L., & Dapino, P. (1995). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? PubMed. Available at: [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

-

Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River. Available at: [Link]

-

Irfan, M., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Heliyon. Available at: [Link]

-

ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. ICE Bioscience. Available at: [Link]

-

D'Ascenzio, M., et al. (2021). Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]

-

Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. Available at: [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

-

Al-Ghananeem, A. M. (2015). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Modern Chemistry & Applications. Available at: [Link]

-

Radi, M., et al. (2014). Flow Synthesis and Biological Activity of Aryl Sulfonamides as Selective Carbonic Anhydrase IX and XII Inhibitors. PubMed. Available at: [Link]

-

Saggioro, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

-

Elsawi, A. E., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]

-

Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. PubMed. Available at: [Link]

-

BioDuro. (n.d.). In Vitro ADME. BioDuro. Available at: [Link]

-

Sharma, P., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Patel, S., et al. (2023). Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. bioRxiv. Available at: [Link]

-

Admescope. (2024). Fast turnaround early ADME in vitro screening available! Admescope. Available at: [Link]

-

Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen research portal. Available at: [Link]

-

Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Sparrow Chemical. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. Available at: [Link]

-

El-Sayad, K. A., El-Masry, G. H., & Abuo-Rahma, G. E.-D. A. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. Available at: [Link]

-

Köprülü, T. K., et al. (2023). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. PubMed. Available at: [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

-

Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

-

Sun, S., et al. (2021). Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. PubMed. Available at: [Link]

-

Jiao, J., et al. (2016). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

-

Arancibia, L., et al. (2016). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Semantic Scholar. Available at: [Link]

-

Haj Hossen, M., et al. (2022). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Scientific Organization. Available at: [Link]

-

National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Available at: [Link]

-

Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]

-

Khan, S. A., & Yusuf, M. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

ChemPartner. (n.d.). Cancer Cell Line Panel Screening. ChemPartner. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid. PubChem. Available at: [Link]

-

Shtil, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Available at: [Link]

Sources

- 1. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. research.rug.nl [research.rug.nl]

- 6. sparrow-chemical.com [sparrow-chemical.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. criver.com [criver.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]

- 15. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. admescope.com [admescope.com]

- 17. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Flow synthesis and biological activity of aryl sulfonamides as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bitesizebio.com [bitesizebio.com]

- 22. openaccesspub.org [openaccesspub.org]

- 23. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ajchem-b.com [ajchem-b.com]

- 26. assaygenie.com [assaygenie.com]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. researchgate.net [researchgate.net]

- 30. biorxiv.org [biorxiv.org]

- 31. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic Acid in Medicinal Chemistry

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in lead identification and optimization. 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is a trifunctional scaffold of significant interest, merging three key pharmacophoric elements into a single, versatile reagent. Its structure consists of a benzoic acid for amide coupling, a 2-fluoro substituent for metabolic and electronic modulation, and a 5-(morpholin-4-ylsulfonyl) group to enhance physicochemical properties.

The morpholine heterocycle is a well-established "privileged structure" in drug design, frequently employed to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] When combined with a sulfonyl linker, it provides a stable and polar hydrogen-bond accepting moiety.[3] The strategic placement of a fluorine atom ortho to the carboxylic acid can profoundly influence the molecule's acidity, conformation, and metabolic fate, often by blocking sites of oxidative metabolism.[4]

This guide provides a comprehensive overview of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid, detailing its synthesis, core reactivity, and the strategic rationale for its incorporation into drug candidates. Detailed, field-tested protocols are provided to enable researchers to effectively utilize this building block in their discovery programs.

Physicochemical & Structural Properties

A clear understanding of a building block's intrinsic properties is essential for experimental design. The key attributes of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid are summarized below.

| Property | Value | Source / Comment |

| Molecular Formula | C₁₁H₁₂FNO₅S | - |

| Molecular Weight | 289.28 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for this class of compound |

| Hydrogen Bond Acceptors | 6 | Computed (Oxygen and Nitrogen atoms) |

| Hydrogen Bond Donors | 1 | Carboxylic acid proton |

| Rotatable Bonds | 3 | Provides conformational flexibility |

| Topological Polar Surface Area | 88.9 Ų | Computed |

Synthesis of the Building Block

The most direct synthetic route to 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid involves a two-step process starting from 2-fluorobenzoic acid. This pathway is reliable and utilizes common laboratory reagents.

Diagram: Synthetic Workflow

Caption: Two-step synthesis of the target building block.

Protocol 1: Synthesis of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid

This protocol is based on well-established procedures for the chlorosulfonylation of aromatic acids and subsequent amidation.[5]

Part A: Synthesis of 2-Fluoro-5-chlorosulfonylbenzoic acid

-

Reaction Setup: In a fume hood, carefully add 2-fluorobenzoic acid (1.0 eq.) in portions to an excess of chlorosulfonic acid (5.0-10.0 eq.) in a round-bottom flask equipped with a reflux condenser and a gas outlet trap for HCl.

-

Causality Insight: Using a large excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the electrophilic aromatic substitution to completion.

-

-

Heating: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by taking a small, quenched aliquot and analyzing via TLC or LC-MS.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid. Dry the solid under vacuum to yield crude 2-fluoro-5-chlorosulfonylbenzoic acid, which can often be used in the next step without further purification.

Part B: Synthesis of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid

-

Reaction Setup: Dissolve the crude 2-fluoro-5-chlorosulfonylbenzoic acid (1.0 eq.) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Add morpholine (1.1 eq.) followed by the dropwise addition of a non-nucleophilic base such as triethylamine or N,N-Diisopropylethylamine (DIPEA) (1.2 eq.).

-

Causality Insight: The base is crucial to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the morpholine nucleophile and driving the reaction forward.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS until the sulfonyl chloride is fully consumed.

-

Work-up: Dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1 M HCl (aq), water, and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Core Application: Amide Bond Formation

The primary utility of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is as a partner in amide coupling reactions. The carboxylic acid must be "activated" to facilitate nucleophilic attack by a primary or secondary amine.[6]

Diagram: General Amide Coupling Workflow

Caption: Key components of a typical amide coupling reaction.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[7][8]

Materials:

-

2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid (1.0 eq.)

-

Desired primary or secondary amine (1.1 eq.)

-

HATU (1.2 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid (1.0 eq.) and HATU (1.2 eq.) in anhydrous DMF.

-

Activation: Stir the solution at room temperature for 15-20 minutes. This pre-activation step forms the activated HOBt ester.

-

Self-Validation Checkpoint: A slight color change may be observed. The key is to allow sufficient time for the formation of the active ester before adding the nucleophile.

-

-

Amine Addition: Add the desired amine (1.1 eq.) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq.).

-

Reaction: Stir the reaction at room temperature for 2-12 hours. The reaction progress should be closely monitored by TLC or LC-MS.

-

Causality Insight: DIPEA acts as a non-nucleophilic base to maintain basic conditions required for the amine to remain deprotonated and nucleophilic, and to neutralize byproducts.

-

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer extensively with water and brine to remove DMF and excess reagents.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure amide product.[9]

Medicinal Chemistry Rationale & Application Showcase

The power of this building block lies in the synergistic contribution of its constituent parts.

Diagram: Structure-Property Relationships

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic Acid in Modern Drug Discovery

Introduction: A Scaffold of Privileged Moieties

In the landscape of contemporary medicinal chemistry, the assembly of molecular scaffolds from fragments with known, favorable characteristics is a cornerstone of rational drug design. 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid emerges as a compound of significant interest, not from a singular, defined biological activity of its own, but as a versatile building block embodying several "privileged" structural motifs. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and strategic synthetic manipulation of this compound. While direct, named applications in marketed drugs are not prominently documented, its architecture strongly suggests its utility in the synthesis of targeted therapies, particularly in oncology and inflammation.

The molecule itself is a confluence of three key functional groups, each conferring distinct and advantageous properties to a potential drug candidate:

-

Fluorinated Benzoic Acid Core: The 2-fluoro substitution on the benzoic acid ring significantly impacts the molecule's electronic properties. This "ortho effect" increases the acidity of the carboxylic acid, which can lead to stronger and more directed interactions with biological targets. Fluorine substitution is a well-established strategy to enhance metabolic stability and modulate lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.

-

Morpholine Ring: The morpholine group is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties. Its inclusion can mitigate off-target toxicity and enhance the "drug-likeness" of a molecule.

-

Sulfonamide Linker: The sulfonamide group is a stable and versatile linker that can act as a hydrogen bond acceptor, contributing to target binding affinity. It is a common bioisostere for other functional groups and is found in a wide array of approved drugs.

This guide will explore the logical applications of this scaffold, provide detailed protocols for its synthetic utilization, and present a framework for its incorporation into drug discovery programs.

Part 1: Inferred Applications & Therapeutic Potential

Based on the known pharmacology of structurally related compounds, 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is a prime candidate for the synthesis of enzyme inhibitors. The benzoic acid moiety provides a key interaction point, while the morpholino-sulfonyl tail can be oriented to occupy adjacent binding pockets, conferring selectivity and potency.

As a Scaffold for PARP Inhibitors

A compelling potential application lies in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. Several approved PARP inhibitors, such as Olaparib, feature a phthalazinone core, which is often synthesized from substituted benzoic acid derivatives. The general structure of these inhibitors involves a core that mimics the nicotinamide portion of the NAD+ cofactor, with a tail that extends into the adenosine ribose binding site.

2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid can serve as a precursor to novel PARP inhibitor cores. The carboxylic acid can be elaborated into various heterocyclic systems that mimic the nicotinamide pharmacophore.

Conceptual Workflow: From Scaffold to PARP Inhibitor

Caption: Conceptual workflow for developing PARP inhibitors.

Kinase Inhibitors